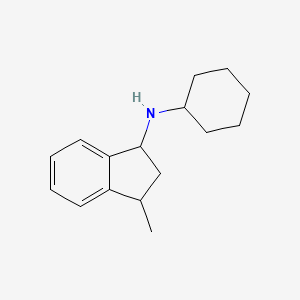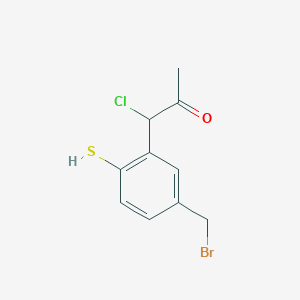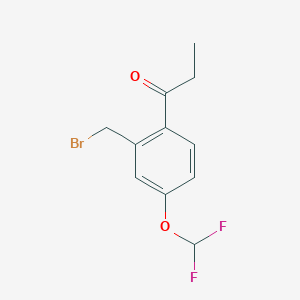
1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C11H11BrF2O2. It is a brominated derivative of a difluoromethoxyphenyl ketone, which makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2-(difluoromethoxy)phenyl)propan-1-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives like azides, thiols, or ethers.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids.
Scientific Research Applications
1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one involves its interaction with biological molecules through its bromomethyl and carbonyl groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbonyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Chloromethyl)-4-(difluoromethoxy)phenyl)propan-1-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(2-(Bromomethyl)-4-(methoxy)phenyl)propan-1-one: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Uniqueness
1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one is unique due to the presence of both bromomethyl and difluoromethoxy groups, which confer distinct reactivity and properties. The bromomethyl group is more reactive in nucleophilic substitution reactions compared to a chloromethyl group, and the difluoromethoxy group provides increased lipophilicity and metabolic stability compared to a methoxy group.
Properties
Molecular Formula |
C11H11BrF2O2 |
|---|---|
Molecular Weight |
293.10 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-4-(difluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11BrF2O2/c1-2-10(15)9-4-3-8(16-11(13)14)5-7(9)6-12/h3-5,11H,2,6H2,1H3 |
InChI Key |
LFGPAJPTKJDKDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)OC(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


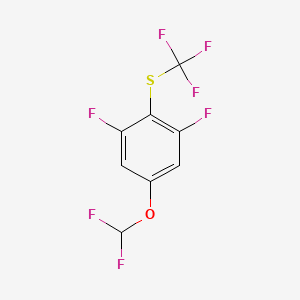
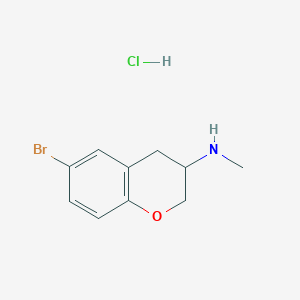
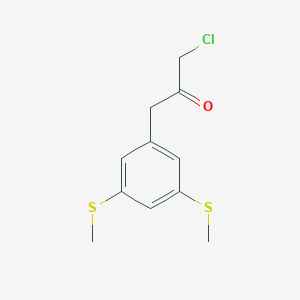
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)-](/img/structure/B14052337.png)
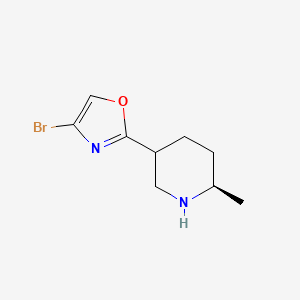

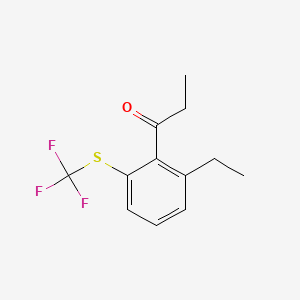
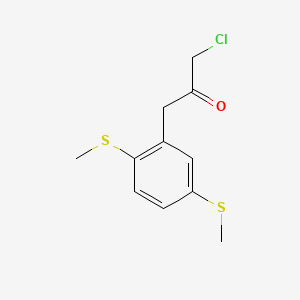

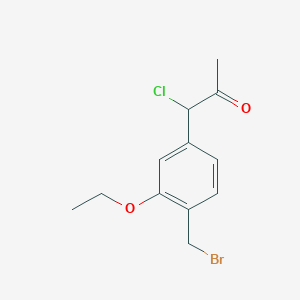
![2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B14052377.png)
